1-[(3-Bromo-2-fluorophenyl)methyl]piperazine
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Overview
Description
1-[(3-Bromo-2-fluorophenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 3-bromo-2-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-2-fluorophenyl)methyl]piperazine typically involves the reaction of 3-bromo-2-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-2-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: N-oxides of the piperazine ring.
Reduction: Cyclohexyl derivatives of the original compound.
Scientific Research Applications
1-[(3-Bromo-2-fluorophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 1-[(3-Bromo-2-fluorophenyl)methyl]piperazine is not well-documented. it is believed to interact with various molecular targets, including receptors and enzymes, through its piperazine ring and substituted phenyl group. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)piperazine: Similar structure but lacks the bromine atom.
1-(3-Chlorobenzyl)piperazine: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromo-2-methylphenyl)methylpiperazine: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-[(3-Bromo-2-fluorophenyl)methyl]piperazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance the compound’s binding affinity and specificity in medicinal chemistry applications.
Properties
Molecular Formula |
C11H14BrFN2 |
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Molecular Weight |
273.14 g/mol |
IUPAC Name |
1-[(3-bromo-2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrFN2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |
InChI Key |
CDAWFQQKANZFHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
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